molecular formula CF3NO B1596166 Trifluoronitrosomethane CAS No. 334-99-6

Trifluoronitrosomethane

Cat. No.: B1596166
CAS No.: 334-99-6
M. Wt: 99.012 g/mol
InChI Key: PGOMVYSURVZIIW-UHFFFAOYSA-N
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Description

Trifluoronitrosomethane is a toxic organic compound characterized by a trifluoromethyl group covalently bound to a nitroso group. It is notable for its distinctive deep blue color, which is unusual for a gas . This compound was first synthesized in 1936 by Otto Ruff and Manfred Giese .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoronitrosomethane can be synthesized through the reaction of trifluoroiodomethane and nitric oxide under ultraviolet light. This reaction yields up to 90% under normal pressure, with a small amount of mercury acting as a catalyst . Another method involves the pyrolysis of nitrosyl trifluoroacetate in a flow of nitrogen monoxide at 190°C, using refluxed perfluorotributylamine as a diluent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the aforementioned synthetic routes provide a basis for potential large-scale production.

Chemical Reactions Analysis

Types of Reactions: Trifluoronitrosomethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of trifluoronitrosomethane involves its ambiphilic nature, which allows it to react with both nucleophilic and electrophilic species. This ambivalence is a strong asset for developing versatile synthetic processes such as aminohydroxylation and hydroxylamination . The compound’s reactivity is influenced by the weak C–N bond and the presence of fluorine substituents .

Comparison with Similar Compounds

Properties

IUPAC Name

trifluoro(nitroso)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CF3NO/c2-1(3,4)5-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOMVYSURVZIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N=O)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073896
Record name Methane, trifluoronitroso-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.012 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334-99-6
Record name Trifluoronitrosomethane
Source CAS Common Chemistry
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Record name Trifluoronitrosomethane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methane, trifluoronitroso-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoronitrosomethane
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Record name TRIFLUORONITROSOMETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoronitrosomethane
Reactant of Route 2
Trifluoronitrosomethane
Reactant of Route 3
Reactant of Route 3
Trifluoronitrosomethane

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